![molecular formula C6H12ClNO2 B15304181 {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride CAS No. 2866317-16-8](/img/structure/B15304181.png)
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Oxa-5-azabicyclo[221]heptan-1-yl}methanol hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions are generally carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl, amine, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the effects of bicyclic structures on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: This compound is structurally similar but differs in the position of the functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: Another similar compound with slight variations in the bicyclic structure.
Uniqueness
The uniqueness of {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2866317-16-8 |
|---|---|
Molekularformel |
C6H12ClNO2 |
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-4-6-1-5(2-9-6)7-3-6;/h5,7-8H,1-4H2;1H |
InChI-Schlüssel |
HBRDNPJMLABADF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC1(CN2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

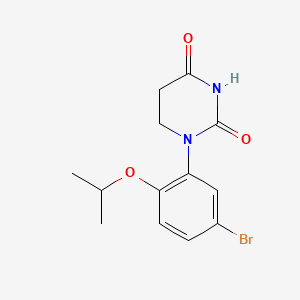
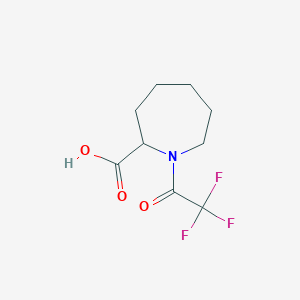
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
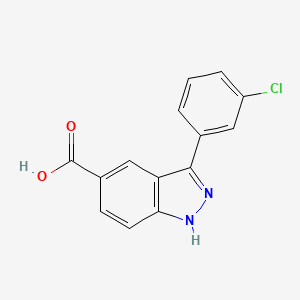
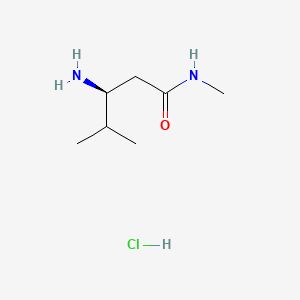

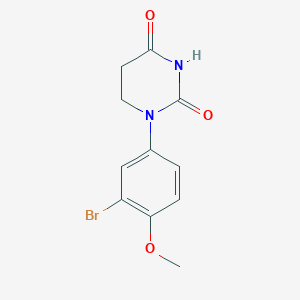

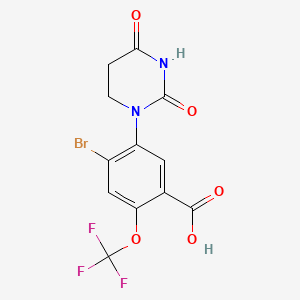
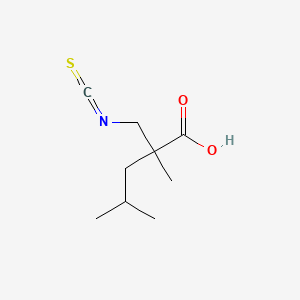
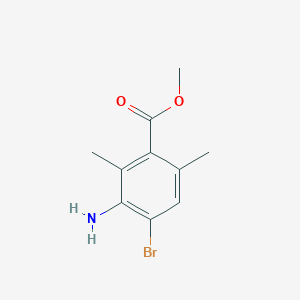
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
